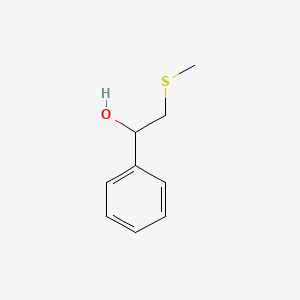

1-Phenyl-2-(methylthio)ethanol

Description

1-Phenyl-2-(methylthio)ethanol is a substituted ethanol derivative featuring a phenyl group at the 1-position and a methylthio (-SCH₃) group at the 2-position.

Structure

3D Structure

Properties

CAS No. |

7714-93-4 |

|---|---|

Molecular Formula |

C9H12OS |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-methylsulfanyl-1-phenylethanol |

InChI |

InChI=1S/C9H12OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |

InChI Key |

IBAHCMMJUMZGSF-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Example: Conversion of 2-(methylthio)ethanol to 1-chloro-2-(methylthio)ethane

- Starting from 2-(methylthio)ethanol, activation of the hydroxyl group is achieved using reagents such as triphenylphosphine with carbon tetrachloride, or mesyl chloride with collidine and lithium chloride.

- The reaction proceeds under mild conditions to minimize rearrangement.

- The intermediate 1-chloro-2-(methylthio)ethane is formed as a mixture of isotopomers due to internal displacement via a methylthiiranium ion intermediate.

- This intermediate can then be further reacted to introduce the phenyl group or converted into the target alcohol.

This method is valuable for isotopic labeling studies and for preparing derivatives with controlled substitution patterns.

Preparation via Grignard Reagents and Organometallic Addition

A widely used industrially relevant method for related compounds (e.g., 2-methyl-1-phenyl-1-propanol) involves the formation of a Grignard reagent from chlorobenzene and magnesium, followed by reaction with suitable electrophiles.

- Magnesium chips are added to an ether solvent (e.g., tetrahydrofuran) under inert atmosphere.

- Chlorobenzene is slowly added to form phenylmagnesium chloride.

- The Grignard reagent is then reacted with electrophiles such as methylthio-substituted aldehydes or ketones to form the desired alcohol after hydrolysis.

- The reaction mixture is worked up by acid hydrolysis, extraction, and purification by distillation or chromatography.

Although this example is for a related compound (2-methyl-1-phenyl-1-propanol), the methodology is adaptable for synthesizing this compound by choosing appropriate electrophilic partners.

Synthesis via Thiocyanation and Subsequent Transformations

Recent research has demonstrated the synthesis of phenyl-substituted thiol derivatives via thiocyanation of phenyl ketones followed by further functional group transformations.

- Starting from 2-(1,3-dithiolan-2-ylidene)-1-phenylethanone, thiocyanation is performed using ammonium thiocyanate and N-chlorosuccinimide in acetonitrile at room temperature.

- The thiocyanato intermediate is then subjected to nucleophilic substitution or reduction to yield methylthio-substituted phenyl ethanols.

- Purification is achieved by flash chromatography, yielding products in moderate to good yields (e.g., 60-93%).

Biocatalytic and Enzymatic Resolution Methods

For optically active this compound or related amino alcohols, biocatalytic methods have been developed:

- Microorganisms such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria species can selectively act on racemic mixtures to produce optically active forms.

- These methods involve enzymatic resolution or asymmetric synthesis steps, often starting from amino alcohol precursors.

- The processes are useful for producing enantiomerically pure compounds for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(methylthio)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides, amines, or thiols in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: 1-Phenyl-2-(methylthio)ethanone

Reduction: 1-Phenyl-2-(methylthio)ethane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-(methylthio)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(methylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfur-Containing Derivatives

- 1-Phenyl-2-(trifluoromethylthio)ethanol (CAS: [222,23068]) Structure: Similar to the target compound but replaces -SCH₃ with -SCF₃. Applications: Fluorinated analogs are often explored in medicinal chemistry for enhanced bioavailability.

- 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 1443350-85-3) Structure: Methylthio group is attached to the phenyl ring, with an additional pyrrole substituent. Impact: The pyrrole moiety introduces hydrogen-bonding capability, altering solubility and intermolecular interactions. This structural complexity may limit synthetic accessibility compared to simpler derivatives like 1-Phenyl-2-(methylthio)ethanol .

Oxygen-Containing Derivatives

- 2-(4-Methoxyphenyl)-1-phenylethanol (CAS: 20498-67-3) Structure: Replaces -SCH₃ with a methoxy (-OCH₃) group. Impact: Methoxy is electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing -SCH₃, which may affect acidity of the hydroxyl group and stability under acidic conditions . Synthesis: Prepared via Grignard or aldol reactions, similar to routes used for sulfur analogs .

- 1-(2-Fluorophenyl)ethanol (CAS: 445-26-1) Structure: Fluorine substituent at the 2-position of the phenyl ring. Impact: Fluorine’s electronegativity increases polarity and may enhance binding affinity in receptor-targeted applications compared to -SCH₃ .

Functional Group Comparisons

Ethanol vs. Ketone Derivatives

- 1-Phenyl-2-(phenylamino)ethan-1-one Structure: Ketone group replaces the hydroxyl in ethanol derivatives. Impact: The ketone enhances electrophilicity, making it more reactive in nucleophilic additions. This contrasts with the hydroxyl group in this compound, which participates in hydrogen bonding and oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.